2-hydroxy-5-sulfobenzoic acid - 2,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (1:1)
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Overview
Description
Synthesis Analysis
The synthesis of 2-hydroxy-5-sulfobenzoic acid derivatives often involves organocatalytic reactions. For instance, Kiyani et al. (2015) demonstrated the use of 2-hydroxy-5-sulfobenzoic acid as an efficient organocatalyst for the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This process highlights the versatility of 2-hydroxy-5-sulfobenzoic acid in catalyzing reactions under solvent-free conditions, yielding products in high efficiency with environmental benefits due to the avoidance of hazardous solvents (Kiyani et al., 2015).
Molecular Structure Analysis
The detailed molecular structure of such compounds is often elucidated through spectroscopic methods. Rufchahi and Gilani (2012) explored the synthesis and spectroscopic properties of azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, which shares structural similarities with the quinoline part of the compound . Their work provides insights into the solvent effects on ultraviolet–visible absorption spectra, which could be relevant for understanding the electronic structure and photophysical properties of the target compound (Rufchahi & Gilani, 2012).
properties
IUPAC Name |
2,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine;2-hydroxy-5-sulfobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.C7H6O6S/c1-10-8-11(2)16-13(9-10)15(17)12-6-4-3-5-7-14(12)18-16;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h8-9H,3-7H2,1-2H3,(H2,17,18);1-3,8H,(H,9,10)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHBVEVFIJVRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCCCC3=N2)N)C.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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